Oxazol-5(4H)-one, 2-phenyl-4-(3-tolylamino)methylene-
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Overview
Description
2-PHENYL-4-(3-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a phenyl group and a toluidine moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-4-(3-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5(4H)-ONE typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: Benzaldehyde, 3-toluidine, and glycine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions.
Procedure: The starting materials are mixed and heated, leading to the formation of the oxazole ring through cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-4-(3-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and toluidine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-PHENYL-4-(3-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5(4H)-ONE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the toluidine moiety, which may result in different chemical and biological properties.
4-(3-Toluidinomethylene)-1,3-oxazole: Lacks the phenyl group, which could affect its reactivity and applications.
Uniqueness
The presence of both the phenyl and toluidine groups in 2-PHENYL-4-(3-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5(4H)-ONE may impart unique properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-[(3-methylphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)18-11-15-17(20)21-16(19-15)13-7-3-2-4-8-13/h2-11,20H,1H3 |
InChI Key |
RNBWSRVTTDDRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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